molecular formula C11H5BrIN B1445314 6-Bromo-7-iodo-2-naphthonitrile CAS No. 1042170-69-3

6-Bromo-7-iodo-2-naphthonitrile

Cat. No. B1445314
M. Wt: 357.97 g/mol
InChI Key: WKDYINYNALGSBZ-UHFFFAOYSA-N
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Description

“6-Bromo-7-iodo-2-naphthonitrile” is a chemical compound . It is a solid substance with a molecular weight of 232.08 .


Physical And Chemical Properties Analysis

“6-Bromo-7-iodo-2-naphthonitrile” is a solid substance . It has a molecular weight of 232.08 . The compound is stored at room temperature .

Scientific Research Applications

Photoarylation/Alkylation Applications

  • The photochemistry of 6-bromo-2-naphthols, closely related to 6-Bromo-7-iodo-2-naphthonitrile, has been extensively studied. In various solvents, these compounds undergo photoreactions forming electrophilic carbene intermediates. These intermediates have been successfully trapped by several agents, demonstrating their potential in synthetic organic chemistry (Pretali et al., 2009).

Analytical Chemistry

  • Derivatives of 2-Hydroxy-3-naphthoic acid, which are structurally similar to 6-Bromo-7-iodo-2-naphthonitrile, have been utilized in the gravimetric determination of thorium and zirconium. This showcases their utility in the analytical separation and extraction of specific elements (Datta, 1957).

Room-Temperature Phosphorescence Studies

  • Studies on 6-bromo-2-naphthol, closely related to 6-Bromo-7-iodo-2-naphthonitrile, have revealed insights into room-temperature phosphorescence. This has implications for understanding the photophysical properties of similar compounds (Hamai & Kudou, 1998).

Synthesis of Anti-Inflammatory Agents

  • Bromonaphthalenes, which include compounds like 6-Bromo-7-iodo-2-naphthonitrile, serve as intermediates in the synthesis of anti-inflammatory drugs. They highlight the compound's role in pharmaceutical manufacturing (Xu & He, 2010).

Fluorescent Probing and Sensing

  • Naphthonitriles, such as 6-Bromo-7-iodo-2-naphthonitrile, are used in designing fluorescent probes for detecting substances like hydrogen sulfide. This application is crucial in environmental monitoring and food safety (Wang et al., 2018).

Anion Recognition and Sensing

  • Bromo- and iodo-imidazolium motifs, similar to 6-Bromo-7-iodo-2-naphthonitrile, are used in fluorescent halogen bonding macrocyclic receptors for anion recognition and sensing. Such applications are significant in chemical sensing technologies (Zapata et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, “6-Bromo-2-naphthonitrile”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

6-bromo-7-iodonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrIN/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYINYNALGSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-iodo-2-naphthonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Han, M Belley, CI Bayly, J Colucci, C Dufresne… - Bioorganic & medicinal …, 2008 - Elsevier
… (a) 7-Bromo-6-iodo-2-naphthonitrile (15) and 6-bromo-7-iodo-2-naphthonitrile (16): To a solution of 6,7-dibromo-2-naphthonitrile (15 g) and TMSCl (6.73 mL) in THF (250 mL) at −78 C …
Number of citations: 72 www.sciencedirect.com

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